molecular formula C12H12F3N B1207742 9-Atfmb CAS No. 87405-61-6

9-Atfmb

Katalognummer: B1207742
CAS-Nummer: 87405-61-6
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: QFRCSJBYSNCGPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Atfmb, also known as this compound, is a useful research compound. Its molecular formula is C12H12F3N and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

One of the most promising applications of 9-Atfmb is its antimicrobial activity. Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Level
Mycobacterium smegmatis6.25 µg/mlHigh
Pseudomonas aeruginosaVariesModerate to High
Candida albicansVariesModerate
Penicillium chrysogenumVariesLow

The presence of the trifluoromethyl group at the seventh position of the quinoline core is believed to enhance the compound's antimicrobial properties, allowing it to interact effectively with microbial membranes and inhibit growth .

Pharmacological Applications

In addition to its antimicrobial properties, this compound has shown potential in pharmacological applications. Research indicates that compounds similar to this compound can be developed into effective antituberculosis agents due to their ability to target Mycobacterium species effectively. The results from in vitro studies suggest that specific derivatives can inhibit bacterial growth significantly, providing a pathway for future drug development .

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthesized derivatives of this compound revealed that compounds such as 6d and 6e exhibited remarkable antibacterial activity against Mycobacterium smegmatis, with MIC values as low as 6.25 µg/ml. These findings suggest that modifications to the quinoline structure can lead to enhanced antimicrobial efficacy .
  • Pharmacological Trials : In vivo studies have indicated that certain derivatives of this compound possess anti-inflammatory properties, showing promise in models of induced arthritis. Significant reductions in inflammation markers were observed, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 9-Atfmb with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Synthesis typically involves [describe general reaction pathways, e.g., nucleophilic substitution or catalytic coupling], followed by purification via column chromatography or recrystallization. Structural validation requires 1H/13C NMR for functional group confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. For novel derivatives, elemental analysis or X-ray crystallography may be necessary to resolve ambiguities .

Q. How should researchers design initial toxicity assays for this compound in vitro?

  • Methodological Answer : Use tiered testing:

  • Step 1 : Screen for acute cytotoxicity (e.g., MTT assay) across multiple cell lines (e.g., HEK293, HepG2).
  • Step 2 : Assess mitochondrial membrane potential (JC-1 staining) and ROS generation (DCFDA assay) to identify mechanistic pathways.
  • Step 3 : Validate selectivity using primary cells vs. cancer lines. Include solvent controls and replicate experiments (n ≥ 3) to minimize batch variability .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

  • Methodological Answer :

  • Data Triangulation : Compare experimental conditions (e.g., solvent polarity, concentration ranges, assay endpoints). For example, discrepancies in IC50 values may arise from DMSO concentration differences (>0.1% can artifactually inhibit enzymes) .
  • Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).
  • Meta-Analysis : Pool data from independent labs using random-effects models to identify outliers or contextual factors (e.g., temperature/pH variations) .

Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer :

  • Lipid Nanoformulation : Encapsulate this compound in PEGylated liposomes to enhance plasma half-life. Validate via LC-MS/MS for biodistribution.
  • Prodrug Design : Introduce hydrolyzable ester groups to improve oral bioavailability. Monitor metabolite release using in situ intestinal perfusion models .
  • PK/PD Modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to correlate dose-exposure-response relationships .

Q. How should researchers address ethical considerations when testing this compound in human-derived tissue models?

  • Methodological Answer :

  • Informed Consent : Ensure tissue samples are obtained with IRB-approved protocols, including donor anonymity and explicit use-case descriptions.
  • Conflict of Interest Disclosure : Declare all funding sources (e.g., industry partnerships) in publications.
  • Data Confidentiality : Anonymize genomic data using hashing algorithms and store in HIPAA-compliant repositories .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
  • Bootstrap Resampling : Estimate confidence intervals for small datasets (n < 6).
  • Bayesian Hierarchical Models : Account for inter-experiment variability in multi-lab studies .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., reaction temperature, catalyst loading).
  • In-line PAT Tools : Implement FTIR or Raman spectroscopy for real-time reaction monitoring.
  • Stability Studies : Store batches under accelerated conditions (40°C/75% RH) and track degradation via UPLC .

Q. Interdisciplinary Applications

Q. What computational methods predict this compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with cryo-EM structures to screen against off-target kinases.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.
  • QSAR Modeling : Train models on PubChem bioassay data to prioritize synthesis targets .

Q. Reporting Standards

  • Data Tables : Include raw numerical data (mean ± SEM), statistical tests used, and exact p-values (avoid "significant" without context) .
  • Supplementary Materials : Archive crystallographic data (CIF files), NMR spectra, and HPLC chromatograms in public repositories (e.g., Zenodo) with persistent identifiers .

For further guidance, consult journal-specific author instructions (e.g., ACS, RSC, Elsevier*) and adhere to FAIR data principles.*

Eigenschaften

CAS-Nummer

87405-61-6

Molekularformel

C12H12F3N

Molekulargewicht

227.22 g/mol

IUPAC-Name

4-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-amine

InChI

InChI=1S/C12H12F3N/c13-12(14,15)6-1-2-7-8-3-4-9(11(8)16)10(7)5-6/h1-2,5,8-9,11H,3-4,16H2

InChI-Schlüssel

QFRCSJBYSNCGPY-UHFFFAOYSA-N

SMILES

C1CC2C(C1C3=C2C=C(C=C3)C(F)(F)F)N

Kanonische SMILES

C1CC2C(C1C3=C2C=C(C=C3)C(F)(F)F)N

Synonyme

9-amino-6-trifluoromethylbenzonorbornene
9-ATFMB

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.